Chemical structure and physical properties of 1,2,4-Benzenetriol,4-methanesulfonate
Chemical structure and physical properties of 1,2,4-Benzenetriol,4-methanesulfonate
An In-depth Technical Guide to 1,2,4-Benzenetriol and its 4-Methanesulfonate Derivative
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of 1,2,4-Benzenetriol. Furthermore, it extrapolates these principles to its derivative, 1,2,4-Benzenetriol, 4-methanesulfonate, a compound of interest in specialized organic synthesis and potential drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Part 1: The Core Compound: 1,2,4-Benzenetriol
Introduction and Significance
1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is an aromatic organic compound with the chemical formula C₆H₆O₃.[1] It is a type of benzenetriol, characterized by a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4.[1][2] This compound is a significant metabolite of benzene and has been identified in natural sources such as roasted coffee beans.[2] Its high reactivity, stemming from the electron-rich aromatic ring and multiple hydroxyl groups, makes it a versatile intermediate in organic synthesis for pharmaceuticals, dyes, and other specialty chemicals.[1][2] However, this reactivity also presents challenges in its handling and isolation, as it is prone to oxidation.[3]
Chemical Structure and Physical Properties
The structure of 1,2,4-Benzenetriol features a planar benzene ring with three hydroxyl substituents. These hydroxyl groups are capable of extensive hydrogen bonding, which significantly influences the compound's physical properties, such as its solubility in polar solvents.[1]
Caption: Chemical structure of 1,2,4-Benzenetriol.
Table 1: Physicochemical Properties of 1,2,4-Benzenetriol
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [2] |
| Appearance | White to light yellow solid; colorless platelets or prisms that darken in air | [1][2] |
| Melting Point | 140.5 °C | [3] |
| Boiling Point | 334.5 °C at 760 mmHg | Guidechem |
| Solubility | Soluble in water and polar solvents; slightly soluble in chloroform and carbon disulfide. | [2] |
| pKa | Quantum-mechanical calculations suggest pKa values of -4.13 and -5.66 for the conjugate bases. | [3] |
| Density | 1.488 g/cm³ | Guidechem |
Synthesis of 1,2,4-Benzenetriol
A common and illustrative laboratory-scale synthesis of 1,2,4-Benzenetriol involves the hydrolysis of 1,2,4-triacetoxybenzene.[2] This precursor is typically prepared through the acid-catalyzed reaction of p-benzoquinone with acetic anhydride.[2] The choice of an acid catalyst, such as sulfuric acid, is crucial for the efficient acetylation of the quinone. The subsequent hydrolysis of the triacetate is readily achieved under acidic conditions.
Experimental Protocol: Synthesis via Hydrolysis of 1,2,4-Triacetoxybenzene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 80 g of crude 1,2,4-triacetoxybenzene with 200 ml of methanol.
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Acid Catalyst Addition: Carefully add 6 g of concentrated sulfuric acid to the mixture. The acid catalyzes the hydrolysis of the ester linkages.
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Reflux: Heat the reaction mixture to reflux and maintain for one hour. The reflux ensures the reaction proceeds to completion in a reasonable timeframe.
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Neutralization: Cool the solution to room temperature. Cautiously neutralize the sulfuric acid by adding an equivalent amount of finely powdered sodium carbonate. This step is critical to quench the reaction and prevent product degradation during workup.
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Precipitation and Filtration: Add 800 ml of ethyl ether to the neutralized mixture. The addition of a non-polar solvent like ether causes the inorganic salt (sodium sulfate) to precipitate. Remove the precipitate by filtration.
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Purification: The filtrate, which may have a dark red coloration due to by-products, can be further purified by passing it through a pad of solid silica gel. This step adsorbs polar impurities.
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Isolation: Evaporate the solvent from the purified filtrate under reduced pressure. This yields a dark red oil that crystallizes upon standing at 40°C to a slightly reddish solid mass of 1,2,4-Benzenetriol.
Caption: Hypothesized structure of 1,2,4-Benzenetriol, 4-methanesulfonate.
Anticipated Synthesis
The synthesis of aryl methanesulfonates is typically achieved by reacting a phenol with methanesulfonyl chloride in the presence of a base. [4]The base, often a tertiary amine like triethylamine, serves to neutralize the HCl by-product.
Plausible Synthetic Protocol:
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Reactant Preparation: Dissolve 1,2,4-Benzenetriol (potentially with protecting groups on the 1- and 2-hydroxyls) and a stoichiometric excess of triethylamine in a suitable aprotic solvent like tetrahydrofuran (THF).
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Reagent Addition: Cool the solution in an ice bath and add methanesulfonyl chloride dropwise. The exothermic reaction requires careful temperature control to minimize side reactions.
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Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated to yield the crude product.
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Purification: The crude 1,2,4-Benzenetriol, 4-methanesulfonate would likely require purification by column chromatography or recrystallization.
Caption: Proposed synthesis of 1,2,4-Benzenetriol, 4-methanesulfonate.
Predicted Properties and Applications
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Physical Properties: The introduction of the methanesulfonate group would increase the molecular weight and likely alter the melting point and solubility profile. While the remaining hydroxyl groups would still allow for some hydrogen bonding, the overall polarity might be reduced compared to the parent triol.
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Chemical Reactivity: The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. [5]This property makes aryl methanesulfonates valuable intermediates in organic synthesis, for example, in the formation of diaryl ethers. [5]Therefore, 1,2,4-Benzenetriol, 4-methanesulfonate could serve as a precursor for introducing various functionalities at the 4-position of the benzenetriol scaffold.
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Potential Applications: In drug development, the conversion of a phenolic hydroxyl group to a methanesulfonate can be used as a strategy to create a prodrug or to modify the pharmacokinetic properties of a molecule. The methanesulfonate group itself can be biologically stable or designed to be cleaved in vivo. Given that aryl methyl sulfones have been investigated as anti-inflammatory agents, this derivative could be a target for screening in various biological assays.
Conclusion
1,2,4-Benzenetriol is a well-characterized compound with diverse applications, stemming from its reactive nature. While direct information on its 4-methanesulfonate derivative is scarce, established chemical principles allow for a confident prediction of its structure, synthesis, and properties. The derivatization of 1,2,4-Benzenetriol with a methanesulfonyl group at the 4-position would likely yield a versatile intermediate for further synthetic transformations, with potential applications in medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize this promising compound.
References
- CymitQuimica. (n.d.). CAS 533-73-3: 1,2,4-Benzenetriol.
- CIR (Cosmetic Ingredient Review). (2024, January 8). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics.
- Inoue, T., & Kitagawa, O. (2010). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.
- ChemicalBook. (2023). 1,2,4-Benzenetriol | 533-73-3.
- ACS Publications. (2018, November 9). Biobased Chemicals: 1,2,4-Benzenetriol, Selective Deuteration and Dimerization to Bifunctional Aromatic Compounds. Organic Process Research & Development.
- Kawanishi, S., Inoue, S., & Oikawa, S. (1989). Human DNA damage induced by 1,2,4-benzenetriol, a benzene metabolite. PubMed.
- ACS Publications. (2001, March 3).
- PubMed. (2018, August 7). Synthesis and biological properties of aryl methyl sulfones. PubMed.
- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
- Springer Nature. (2024, June 27). Methanesulfonic acid (MSA)
- Google Patents. (n.d.). WO2003027063A1 - Sulphonation of phenols.
- PMC - NIH. (2022, December 2). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PubMed Central.
- ResearchGate. (n.d.). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride.
- MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI.
- Semantic Scholar. (1989, February 25). A new synthesis of 1,2,4-benzentriol congeners. Semantic Scholar.
- Guidechem. (n.d.). 1,2,4-Benzenetriol 533-73-3 wiki.
